molecular formula C13H11NO2S B1141600 6-(4-Methylthiophenyl)picolinic acid CAS No. 1261931-53-6

6-(4-Methylthiophenyl)picolinic acid

Cat. No.: B1141600
CAS No.: 1261931-53-6
M. Wt: 245.29694
InChI Key:
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Description

6-(4-Methylthiophenyl)picolinic acid is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a picolinic acid moiety substituted with a 4-methylthiophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylthiophenyl)picolinic acid typically involves the reaction of 4-methylthiophenyl derivatives with picolinic acid or its derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids or esters as reagents. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction conditions often include heating the mixture to temperatures between 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methylthiophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylthiophenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the aromatic ring and methylthio group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylthiophenyl)picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methylthiophenyl group. This dual functionality allows it to participate in a wider range of interactions and reactions compared to its individual components .

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOYYTLBPNXXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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